Bay 41-4109 less active enantiomer

Vue d'ensemble

Description

Enantiomère moins actif du Bayer 41-4109: est un composé chimique connu pour son rôle de contrepartie moins active du Bayer 41-4109. Le Bayer 41-4109 est un puissant inhibiteur du virus de l'hépatite B humaine (VHB), avec une valeur IC50 de 53 nM . L'énantiomère moins actif, bien que structurellement similaire, présente une activité réduite par rapport à son homologue plus actif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'énantiomère moins actif du Bayer 41-4109 implique plusieurs étapes, y compris la préparation d'intermédiaires et la séparation énantiomérique finale. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas divulguées au public en détail. les méthodes de synthèse générales pour les énantiomères font souvent appel à des techniques de résolution chirale ou de synthèse asymétrique .

Méthodes de production industrielle: La production industrielle de l'énantiomère moins actif du Bayer 41-4109 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus inclurait des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions: L'énantiomère moins actif du Bayer 41-4109 subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut subir des réactions d'oxydation, qui peuvent modifier sa structure chimique et son activité.

Réduction: Les réactions de réduction peuvent également modifier le composé, affectant potentiellement son efficacité.

Substitution: Les réactions de substitution, où un groupe fonctionnel est remplacé par un autre, peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour obtenir les résultats souhaités .

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction pourrait produire des formes réduites du composé .

Applications de la recherche scientifique

L'énantiomère moins actif du Bayer 41-4109 a plusieurs applications de recherche scientifique, notamment :

Chimie: Utilisé comme composé de référence dans les études impliquant la séparation énantiomérique et la résolution chirale.

Biologie: Investigué pour ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.

Médecine: Exploré pour ses applications thérapeutiques potentielles, en particulier dans le contexte de l'inhibition du VHB.

Industrie: Utilisé dans le développement d'agents antiviraux et d'autres produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de l'énantiomère moins actif du Bayer 41-4109 implique son interaction avec la capside virale du VHB. Le composé est capable à la fois d'accélérer et de mal diriger l'assemblage de la capside in vitro. Les capsides préformées sont stabilisées par le composé, jusqu'à un rapport d'une molécule d'inhibiteur pour deux dimères . Cette maldirection et cette stabilisation inhibent la libération de l'ADN du VHB et réduisent le niveau d'antigène de cœur de l'hépatite B cytoplasmique (HBcAg) . Les mécanismes anti-VHB sont associés et dépendent du taux d'inhibition du HBcAg .

Applications De Recherche Scientifique

Scientific Research Applications

Bay 41-4109 less active enantiomer has several key applications across various scientific domains:

Chemistry

- Reference Compound : Utilized in studies focused on enantiomeric separation and chiral resolution, aiding in understanding stereochemistry in drug design.

Biology

- Biological Interactions : Investigated for its interactions with biological macromolecules, providing insights into cellular processes and potential therapeutic pathways.

Medicine

- Antiviral Research : Explored for its potential therapeutic applications against HBV, contributing to the development of antiviral strategies. Studies have shown that it can stabilize viral capsids and misdirect their assembly, which is crucial for inhibiting HBV replication .

Industry

- Pharmaceutical Development : Employed in the formulation of antiviral agents and other pharmaceutical products targeting HBV and related viral infections.

Comparative Studies

A comparison between Bay 41-4109 and other antiviral agents reveals its unique position:

| Compound | IC50 (HBV) | Mechanism |

|---|---|---|

| Bay 41-4109 (active) | 53 nM | Inhibits capsid assembly |

| Bay 41-4109 (less active) | Higher than 53 nM | Stabilizes capsids, misdirects assembly |

| HBV/HDV-IN-2 | Varies | Directly inhibits viral replication |

| FNC-TP | Varies | Nucleoside analog affecting DNA synthesis |

Case Study 1: In Vitro Efficacy

In a study involving HepG2.2.15 cells, both the active and less active enantiomers were tested for their ability to inhibit HBV replication. The results indicated that while the less active enantiomer had a higher IC50, it still contributed valuable data on the dynamics of HBV capsid assembly and stability .

Case Study 2: In Vivo Analysis

In HBV-transgenic mouse models, treatment with Bay 41-4109 resulted in a significant reduction of viral load in liver tissues and plasma. The less active enantiomer provided insights into the pharmacokinetics of antiviral agents and their impact on chronic HBV infections .

Mécanisme D'action

The mechanism of action of Bayer 41-4109 less active enantiomer involves its interaction with the viral capsid of HBV. The compound is able to both accelerate and misdirect capsid assembly in vitro. Preformed capsids are stabilized by the compound, up to a ratio of one inhibitor molecule per two dimers . This misdirection and stabilization inhibit HBV DNA release and reduce the cytoplasmic hepatitis B core antigen (HBcAg) level . The anti-HBV mechanisms are associated with and dependent on the rate of HBcAg inhibition .

Comparaison Avec Des Composés Similaires

Composés similaires:

Bayer 41-4109: L'énantiomère plus actif de l'énantiomère moins actif du Bayer 41-4109, connu pour son inhibition puissante du VHB.

HBV/HDV-IN-2: Un autre inhibiteur ciblant le VHB.

FNC-TP: Un composé aux propriétés antivirales.

Tuvirumab: Un agent antiviral utilisé dans la recherche sur le VHB.

Unicité: L'énantiomère moins actif du Bayer 41-4109 est unique en raison de sa forme énantiomérique spécifique, qui présente une activité réduite par rapport à son homologue plus actif. Cette distinction permet aux chercheurs d'étudier les effets des différences énantiomériques sur l'activité biologique et le potentiel thérapeutique .

Activité Biologique

Bay 41-4109 is a compound known for its role as an antiviral agent, specifically targeting the Hepatitis B virus (HBV). The less active enantiomer of Bay 41-4109 presents a unique opportunity to explore the nuances of enantiomeric activity and its implications in therapeutic contexts. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Bay 41-4109 Less Active Enantiomer

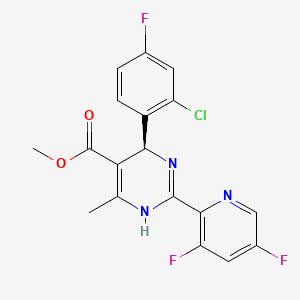

Chemical Structure and Properties:

Bay 41-4109 belongs to the heteroaryldihydropyrimidine family, characterized by its ability to inhibit HBV replication through destabilization of viral capsid assembly. The less active enantiomer, while structurally similar, exhibits significantly reduced efficacy compared to its more active counterpart.

Mechanism of Action:

The less active enantiomer interacts with the viral capsid proteins, influencing capsid assembly. While the active enantiomer accelerates and misdirects assembly, leading to the formation of non-capsid polymers, the less active form does not exhibit these properties to the same extent. This distinction is crucial for understanding the therapeutic potential and limitations of this compound.

In Vitro Studies

-

Antiviral Efficacy:

- The less active enantiomer has been shown to have minimal impact on HBV replication in vitro. Studies indicate that it does not significantly reduce encapsidated HBV DNA levels compared to controls treated with dimethyl sulfoxide (DMSO) .

- In HepG2.2.15 cells, the less active enantiomer had an IC50 value exceeding 30 µM, indicating a lack of antiviral activity when compared to its active counterpart which had an IC50 around 202 nM .

- Capsid Assembly Modulation:

In Vivo Studies

- Animal Models:

- In HBV-transgenic mice models, treatment with Bay 41-4109 (active form) resulted in a significant decrease in HBV viremia and core protein expression in liver tissues. However, similar studies using the less active enantiomer did not yield comparable results .

- The rebound of HBV viremia post-treatment cessation was observed with both forms; however, the less active enantiomer's impact was negligible .

Comparative Analysis of Enantiomers

| Study | Active Enantiomer IC50 | Less Active Enantiomer IC50 | Effects on HBV Replication |

|---|---|---|---|

| Study A | 202 nM | >30 µM | Significant reduction |

| Study B | 0.33 μM | >30 µM | No significant reduction |

| Study C | 120 nM | >30 µM | Minimal effect |

Propriétés

IUPAC Name |

methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.